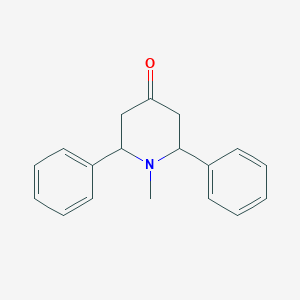

1-Methyl-2,6-diphenylpiperidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Methyl-2,6-diphenylpiperidin-4-one is a useful research compound. Its molecular formula is C18H19NO and its molecular weight is 265.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132833. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 1-Methyl-2,6-diphenylpiperidin-4-one typically involves the reaction of aromatic aldehydes with acetone in the presence of ammonium acetate. This method has been optimized to yield high purity and efficiency, making it suitable for further biological evaluations .

Antimicrobial Activity

This compound and its derivatives have demonstrated notable antimicrobial properties. Research indicates that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, a study reported the synthesis of 1-methyl-2,6-diarylpiperidin-4-ones using montmorillonite K-10 as a catalyst, which showed promising antimicrobial activity .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 25 μg/mL |

| S. aureus | 30 μg/mL | |

| C. albicans | 20 μg/mL |

Anticancer Applications

The anticancer potential of this compound has been extensively studied. Recent investigations revealed that derivatives of this compound can inhibit the growth of various cancer cell lines, including multiple myeloma and acute myeloid leukemia cells. A series of synthesized compounds showed significant cytotoxic effects with IC50 values indicating effective concentration ranges for treatment .

Table 2: Anticancer Efficacy of Piperidin Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound I | H929 (Multiple Myeloma) | 5.0 |

| Compound II | MV-4-11 (Acute Myeloid Leukemia) | 3.5 |

| Compound III | SNK1 (NK Lymphoma) | 7.0 |

In particular, compounds II and V were noted for their ability to induce apoptosis through upregulation of p53 and Bax proteins . These findings suggest that targeting the proteasome pathway could be an effective strategy in cancer therapy.

Analgesic and CNS Activities

Beyond antimicrobial and anticancer applications, piperidone derivatives have also been reported to possess analgesic properties. The mechanism is thought to involve modulation of central nervous system pathways, which can alleviate pain sensations .

Table 3: Analgesic Activity of Piperidin Derivatives

| Compound | Pain Model | Efficacy (Compared to Control) |

|---|---|---|

| This compound | Hot Plate Test | Significant reduction in latency |

| Formalin Test | Reduced paw licking time |

Analyse Chemischer Reaktionen

Oximation and Oxime Functionalization

The carbonyl group undergoes oximation to form oxime derivatives, which are precursors for further functionalization:

Mechanistic Insight :

-

Oximation proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, forming an oxime intermediate ( ).

-

Acylation involves esterification of the oxime hydroxyl group with acyl chlorides ( ).

Oxidation Reactions

The oxime derivatives are oxidized by agents like pyridinium fluorochromate (PFC) to regenerate the ketone.

Kinetic Data for PFC-Mediated Oxidation :

| Oxime Substituent | Rate Constant (k1 × 104 s−1) | Activation Energy (Ea, kJ/mol) | ΔS# (J/K·mol) | Reference |

|---|---|---|---|---|

| 1-MePPO (unsubstituted) | 22.50 | 24.18 | -234.00 | |

| 1,3-diMePPO | 18.46 | 60.47 | -113.00 | |

| 1-Me-3-EtPPO | 4.18 | 74.20 | -64.58 |

Trends :

-

Steric hindrance from bulky substituents (e.g., ethyl > methyl) reduces reaction rates.

-

The reaction follows a polar mechanism involving protonated PFC and oxime ester intermediates ( ).

Reactions at the Carbonyl Group

The piperidin-4-one carbonyl participates in:

-

Knoevenagel condensation : With active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives ( ).

-

Schiff base formation : Reaction with aromatic amines yields imine derivatives with antimicrobial activity ( ).

Example :

1 Methyl 2 6 diphenylpiperidin 4 one+R NH2→Schiff base+H2O

Halogenation and Electrophilic Substitution

-

Chlorination : At the 3-position using SOCl2 or PCl5 yields 3-chloro derivatives, which show anticancer activity ( ).

-

Electrophilic aromatic substitution : Phenyl rings undergo nitration or sulfonation under acidic conditions ( ).

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions exhibit notable bioactivities:

-

Anticancer : 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones inhibit myeloma and leukemia cell lines (IC50 values: 12–45 μM) ( ).

-

Antimicrobial : Schiff base derivatives show efficacy against Staphylococcus aureus (MIC: 8–32 μg/mL) ( ).

Computational Insights

Eigenschaften

CAS-Nummer |

39653-65-1 |

|---|---|

Molekularformel |

C18H19NO |

Molekulargewicht |

265.3 g/mol |

IUPAC-Name |

1-methyl-2,6-diphenylpiperidin-4-one |

InChI |

InChI=1S/C18H19NO/c1-19-17(14-8-4-2-5-9-14)12-16(20)13-18(19)15-10-6-3-7-11-15/h2-11,17-18H,12-13H2,1H3 |

InChI-Schlüssel |

UICNNPDZLGFJRO-UHFFFAOYSA-N |

SMILES |

CN1C(CC(=O)CC1C2=CC=CC=C2)C3=CC=CC=C3 |

Kanonische SMILES |

CN1C(CC(=O)CC1C2=CC=CC=C2)C3=CC=CC=C3 |

Key on ui other cas no. |

39653-65-1 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.